YM758

Pharmacokinetics Pharmacodynamics Cardiovascular Pharmacology

Cardiovascular research programs investigating PK/PD hysteresis or transporter-mediated drug disposition need well-characterized If channel inhibitors beyond ivabradine. YM758 is a validated tool compound with documented PK/PD uncoupling (effect t½ ~4.0 h vs. plasma t½ ~1.6 h) and OATP1B1-mediated hepatic uptake (Km 87.9 μM). • Dual CYP2D6/CYP3A4 metabolism with low DDI risk (Ki 59-340 μM); distinct from ivabradine • Scalable synthesis demonstrated at 36.5 kg pilot scale; ≥98% purity • Ideal probe for cardiac HCN channel pharmacology, transporter interaction, and PK/PD modeling studies

Molecular Formula C26H32FN3O4
Molecular Weight 469.5 g/mol
Cat. No. B8069513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM758
Molecular FormulaC26H32FN3O4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC
InChIInChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1
InChIKeyMWLKUSHZNSYRKK-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM758: A Novel Funny If Current Channel Inhibitor for Stable Angina and Atrial Fibrillation


YM758, chemically defined as (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate, is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel mediating the cardiac pacemaker 'funny' current (If). Developed by Astellas Pharma Inc., this cardiovascular agent was advanced into preclinical development for the treatment of stable angina and atrial fibrillation, with a mechanism centered on selective heart rate reduction and decreased myocardial oxygen consumption [1]. The compound represents a structurally distinct chemical entity within the If channel inhibitor class, differing from marketed agents such as ivabradine in its molecular architecture and pharmacokinetic behavior [2].

Why YM758 Cannot Be Interchanged with Generic If Channel Inhibitors


YM758 exhibits a fundamentally distinct pharmacological and dispositional profile that precludes simple substitution with other If channel inhibitors such as ivabradine or zatebradine. Unlike ivabradine, which is extensively metabolized by CYP3A4 and subject to significant drug-drug interaction liabilities requiring avoidance of moderate CYP3A4 inhibitors [1], YM758 demonstrates a unique dual CYP2D6/CYP3A4 metabolic pathway with a substantially lower propensity for clinical CYP inhibition [2]. Furthermore, YM758 displays a pronounced PK/PD hysteresis characterized by an effect half-life (~4.0 h) exceeding its plasma elimination half-life [3], a pharmacodynamic uncoupling not reported for ivabradine. The compound also exhibits OATP1B1-mediated saturable hepatic uptake with a Km of 87.9 μM [4], a transporter interaction profile that distinguishes it from other class members and directly informs formulation and drug-interaction risk assessment strategies during preclinical development.

Quantitative Differentiation of YM758 Versus Ivabradine and Other If Channel Inhibitors


PK/PD Hysteresis and Extended Effect Duration

YM758 demonstrates a pronounced pharmacokinetic-pharmacodynamic uncoupling not documented for ivabradine. In tachycardia-induced beagle dogs, the half-life of the heart rate reduction effect was approximately 4.0 hours, which was substantially longer than the plasma elimination half-life of the unchanged drug (t1/2 = 1.62-1.63 h at 0.03 and 0.3 mg/kg) [1]. This hysteresis contrasts with ivabradine, for which human PK/PD modeling indicates parallel time courses of plasma concentration and heart rate effect without significant temporal dissociation [2]. The in vivo ECe50 for heart rate reduction in dogs was 6.0 ng/mL, which was markedly more potent than the in vitro EC30 of 70.4 ng/mL in isolated guinea pig right atria, indicating that strong tissue binding and/or slow If channel dissociation kinetics contribute to the extended effect duration [1].

Pharmacokinetics Pharmacodynamics Cardiovascular Pharmacology

Hepatic Uptake Transporter Specificity

YM758 exhibits a distinct hepatic uptake transporter profile characterized by OATP1B1-mediated saturable uptake with a Km value of 87.9 μM in human hepatocytes [1]. The compound is taken up primarily via OATP1B1, with minimal contribution from hOCT1, and demonstrates OATP1B1-mediated inhibition of 17β-estradiol-d-17β-glucuronide uptake without affecting OATP1B3 [1]. In contrast, ivabradine displays an OATP1B1 inhibition Ki of 1.3 μM [2], indicating a markedly different transporter affinity profile. This divergence has direct implications for predicting drug-drug interactions, particularly with OATP1B1 inhibitors such as cyclosporine or rifampin, as well as for anticipating inter-individual variability in hepatic clearance related to OATP1B1 genetic polymorphisms.

Drug Transporters Hepatic Clearance DDI Risk

CYP Inhibition and DDI Liability Profile

YM758 exhibits a notably weak CYP inhibition profile with Ki values for midazolam (CYP3A4), nifedipine (CYP3A4), and metoprolol (CYP2D6) metabolism ranging from 59 to 340 μM [1]. These values substantially exceed the anticipated clinical plasma concentrations of YM758, suggesting minimal risk of perpetrating CYP-mediated drug-drug interactions. In contrast, ivabradine is a known CYP3A4 substrate whose plasma concentrations can be increased up to 2-fold by grapefruit juice and are contraindicated with strong CYP3A4 inhibitors [2]. YM758 metabolism involves both CYP2D6 and CYP3A4 pathways, with quinidine (CYP2D6 inhibitor) and ketoconazole (CYP3A4 inhibitor) exhibiting Ki values of 140 μM and 0.24 μM, respectively, for inhibiting YM758 metabolite formation [1]. The induction potential of YM758 was evaluated at 10 μM in human hepatocytes and determined to be negligible [1].

Drug-Drug Interactions CYP450 Metabolism

Plasma Protein Binding Profile and Species Differences

YM758 exhibits saturable plasma protein binding primarily to alpha1-acid glycoprotein (AGP) in humans and dogs, a characteristic that distinguishes it from many If channel inhibitors [1]. This binding saturation phenomenon was observed in both dogs and humans but not prominently in rats, highlighting important species differences in pharmacokinetic behavior [1]. The blood-to-plasma partition coefficient values for YM758 were determined to be 1.36-1.42 in rats, 0.95-1.15 in dogs, and 0.71-0.85 in humans [1]. In contrast, ivabradine exhibits plasma protein binding of approximately 70%, primarily to albumin, without reported saturation behavior within the therapeutic range [2]. The AGP-dominant binding of YM758 is particularly relevant given that AGP is an acute-phase protein whose concentrations can increase 2- to 5-fold during inflammatory conditions such as myocardial infarction or post-surgical states, potentially altering free drug concentrations in target patient populations.

Plasma Protein Binding Alpha1-Acid Glycoprotein Preclinical Translation

Synthetic Route Efficiency and Scalability

The synthetic route to YM758 monophosphate was optimized from initial medicinal chemistry yields of 14-34% to a robust 49% overall yield through the discovery of a 4,5-dihydrooxazole intermediate (compound 19) and ring-opening N-alkylation under acidic conditions [1]. This improved process eliminated all column chromatography purification steps and unstable intermediates, enabling successful pilot-scale manufacturing that produced 36.5 kg of YM758 monophosphate [1]. In contrast, early ivabradine synthetic routes described in patent literature achieved yields as low as 0.5-1%, requiring subsequent process optimization efforts [2]. The elimination of chlorinated solvents and silica-gel chromatography in the optimized YM758 route [1] further enhances the environmental sustainability and cost-effectiveness of large-scale manufacturing compared to the initial routes for class comparators.

Process Chemistry GMP Manufacturing Supply Chain

Tissue Distribution and Accumulation Profile

YM758 demonstrates extensive tissue distribution and long-term retention in specific tissues, including the thoracic aorta and eyeballs, following oral administration in rats [1]. After a single oral dose of 14C-YM758 monophosphate, radioactivity concentrations in most tissues exceeded plasma concentrations, indicating extensive extravascular distribution [1]. Notably, extensive accumulation and slower elimination were observed in the thoracic aorta of both albino and non-albino rats, as well as in the eyeballs of non-albino rats [1]. This tissue retention profile may be linked to the extended pharmacodynamic effect duration observed in vivo. The biliary excretion pathway predominated, with 57.3% of radioactivity recovered in bile compared to 17.8% in urine in bile duct-cannulated rats [1]. While comprehensive comparative tissue distribution data for ivabradine are not available under identical experimental conditions, the tissue accumulation pattern of YM758 represents a characterized feature of its disposition.

Tissue Distribution Drug Retention ADME

Optimal Research and Preclinical Development Scenarios for YM758


PK/PD Modeling of Drugs with Extended Effect Duration

YM758 is an ideal tool compound for investigating pharmacokinetic-pharmacodynamic hysteresis in cardiovascular drug development. The documented discordance between its plasma elimination half-life (~1.6 h) and effect duration half-life (~4.0 h) in beagle dogs [1] makes it a valuable reference for building PK/PD models that account for slow receptor dissociation kinetics or tissue binding phenomena. Research programs seeking to understand or exploit extended pharmacodynamic effects beyond plasma exposure will find YM758 a well-characterized exemplar.

Transporter-Mediated Drug Interaction Studies

YM758's well-defined OATP1B1-mediated hepatic uptake (Km = 87.9 μM) and MDR1-mediated biliary excretion [1] position it as a valuable probe substrate for investigating transporter-mediated drug-drug interactions and hepatic clearance mechanisms. Its distinct transporter profile compared to ivabradine (OATP1B1 Ki = 1.3 μM) [2] enables comparative studies of how transporter affinity differences translate to clinical DDI risk and inter-individual variability in drug exposure.

Cardiovascular Polypharmacy and CYP-Mediated DDI Risk Assessment

Given the high Ki values (59-340 μM) for CYP3A4 and CYP2D6 inhibition [1], YM758 serves as a benchmark for designing cardiovascular agents with minimized DDI liability. Unlike ivabradine, which requires avoidance of moderate CYP3A4 inhibitors and grapefruit juice due to clinically significant interactions [2], YM758's CYP inhibition profile suggests a more favorable co-medication profile in patient populations requiring polypharmacy, such as those with stable angina and atrial fibrillation who frequently receive concomitant antiplatelet, antihypertensive, or anticoagulant therapy.

Process Chemistry Development and Scale-Up Reference

The optimization of YM758's synthetic route from 14-34% to 49% overall yield, elimination of column chromatography, and successful 36.5 kg pilot-scale production [1] provide a validated case study for process chemistry groups developing scalable syntheses of complex amide-containing chiral pharmaceuticals. The discovery and utilization of the 4,5-dihydrooxazole intermediate under acidic ring-opening N-alkylation conditions [1] offers a strategic approach applicable to related tetrahydroisoquinoline-containing drug candidates.

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